ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
Description
This compound features a quinoline core substituted at positions 2, 4, and 6. Key structural elements include:
- Position 2: A phenyl group.
- Position 4: A carbamoylmethoxy group [(2,4,6-trimethylphenyl)carbamoyl]methoxy, where the mesityl (2,4,6-trimethylphenyl) moiety introduces steric bulk.
- Position 6: An ethyl ester group.
The mesityl carbamoyl group enhances hydrophobicity and may stabilize the molecule against metabolic degradation. The ethyl ester at position 6 likely increases lipophilicity compared to methyl esters, influencing membrane permeability and bioavailability .
Properties
IUPAC Name |
ethyl 4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-5-34-29(33)22-11-12-24-23(15-22)26(16-25(30-24)21-9-7-6-8-10-21)35-17-27(32)31-28-19(3)13-18(2)14-20(28)4/h6-16H,5,17H2,1-4H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQTVECREWDOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Mesitylamino Group: The mesitylamino group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with mesitylamine in the presence of a base such as sodium hydride.
Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification, where the carboxylic acid derivative of the quinoline reacts with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the mesitylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, converting it to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate belongs to the quinoline family, characterized by a quinoline backbone with various substituents that enhance its biological activity. The synthesis typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization to introduce the carbamoyl and methoxy groups.
Key Synthesis Steps:
- Formation of the quinoline skeleton through cyclization reactions.
- Introduction of the phenyl and trimethylphenyl groups via electrophilic aromatic substitution.
- Carbamoylation and methoxylation to achieve the desired structure.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the quinoline moiety is known to interact with various biological targets involved in cancer progression. For instance, derivatives of quinoline have been investigated for their ability to inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis.
Antimicrobial Properties
Compounds featuring quinoline structures have shown promising antimicrobial activity against a range of pathogens. This compound may function through mechanisms such as disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Photophysical Properties
The compound's unique structure may confer interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability to tune its electronic properties through structural modifications allows for enhanced light absorption and emission characteristics.
Sensor Development
Given its potential reactivity and stability, this compound could be explored as a sensor material for detecting environmental pollutants or biological markers due to its selective binding capabilities.
Case Studies and Experimental Findings
Several studies have documented the synthesis and application of related compounds:
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and nucleic acids, altering their structure and function. The mesitylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the quinoline core can intercalate into nucleic acids, disrupting their structure and function. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Quinoline Core Modifications
Methyl 6-Methoxy-2-Phenylquinoline-4-carboxylate ()
- Substituents :
- Position 6: Methoxy (-OCH₃).
- Position 4: Methyl ester (-COOCH₃).
- The carbamoylmethoxy group at position 4 (target) introduces hydrogen-bonding capability via the amide NH, unlike the inert methyl ester in ’s compound. This could enhance target binding (e.g., P-glycoprotein inhibition) .
Carbamoyl Substituent Variations
N-(2,4,6-Trimethylphenyl)acetamide Derivatives ()
- Structural Insights :
- Comparison with Target Compound :
- The target’s carbamoylmethoxy group links the mesityl moiety via an ether bridge, reducing rotational freedom compared to direct amide linkages in TMPA. This may stabilize a bioactive conformation.
- The mesityl group’s bulkiness in both compounds likely reduces metabolic susceptibility but may hinder binding to flat binding pockets .
Ester vs. Ether Functional Groups
Ethyl Ester at Position 6
- Compared to methoxy or methyl esters (e.g., ), the ethyl ester increases molecular weight (MW: ~423 g/mol) and logP (estimated ~4.2), favoring passive diffusion across membranes.
- Synthetic Considerations: Ethyl esters typically require ethyl iodide or Mitsunobu conditions, whereas methyl esters (as in ) use simpler methylating agents .
Structural and Crystallographic Data
Crystal Packing and Hydrogen Bonding
- reports N—H⋯Cl hydrogen bonding in mesityl-containing ammonium salts. Although the target compound lacks ionic groups, its carbamoyl NH may form weak hydrogen bonds with biological targets or solvents, influencing solubility .
- ’s TMPA derivatives show that mesityl substitutions minimally affect aromatic ring geometry but significantly alter amide bond parameters, suggesting predictable conformational effects in the target compound .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated using ChemAxon software.
Biological Activity
Ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a phenyl group and a carbamoyl moiety. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities:
- Anticancer Activity : Quinoline compounds have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis. This compound may follow similar mechanisms due to its structural characteristics.
- Antimicrobial Properties : Quinoline derivatives are recognized for their antibacterial and antifungal activities. The presence of specific substituents can enhance these effects by modifying the compound's interaction with microbial targets.
- Anti-inflammatory Effects : Some studies suggest that quinolines can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Quinoline derivatives often intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
- Reactive Oxygen Species (ROS) Generation : Some quinolines induce oxidative stress in cells, leading to apoptosis in cancer cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of quinoline derivatives similar to this compound. Below is a summary of relevant findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
